3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate
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Overview
Description
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate is an organic compound with the molecular formula C8H18O8S2. It is a sulfonate ester, characterized by the presence of methanesulfonate groups attached to a propyl chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate typically involves the reaction of 3-hydroxypropyl methanesulfonate with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amines, ethers, or thioethers.
Elimination Reactions: The major products are alkenes formed by the removal of the methanesulfonate groups.
Scientific Research Applications
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate involves the activation of the methanesulfonate groups, which act as leaving groups in chemical reactions. This activation facilitates nucleophilic substitution and elimination reactions, allowing the compound to participate in various synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methanesulfonyloxy)propyl methanesulfonate
- 3-(Methanesulfonyloxy)propyl chloride
- 3-(Methanesulfonyloxy)propyl bromide
Uniqueness
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate is unique due to its dual methanesulfonate groups, which enhance its reactivity in nucleophilic substitution and elimination reactions. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H18O7S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropoxy)propyl methanesulfonate |
InChI |
InChI=1S/C8H18O7S2/c1-16(9,10)14-7-3-5-13-6-4-8-15-17(2,11)12/h3-8H2,1-2H3 |
InChI Key |
CBOVTBBWKAYFOB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCOCCCOS(=O)(=O)C |
Origin of Product |
United States |
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